6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Brand Name: Vulcanchem
CAS No.: 5617-70-9
VCID: VC21175369
InChI: InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3
SMILES: CC1(OC(=O)C2(CC2)C(=O)O1)C
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

CAS No.: 5617-70-9

Cat. No.: VC21175369

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione - 5617-70-9

Specification

CAS No. 5617-70-9
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
IUPAC Name 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Standard InChI InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3
Standard InChI Key AXJVPXNVESYGDT-UHFFFAOYSA-N
SMILES CC1(OC(=O)C2(CC2)C(=O)O1)C
Canonical SMILES CC1(OC(=O)C2(CC2)C(=O)O1)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is an organic compound with the CAS Registry Number 5617-70-9. It belongs to the class of spirocyclic compounds and is characterized by its unique structure containing a cyclopropane ring fused to a dioxaspiro octane ring system .

Table 1: Chemical Identity Information

ParameterInformation
CAS Registry Number5617-70-9
EINECS Number227-044-5
MDL NumberMFCD00042796
Molecular FormulaC₈H₁₀O₄
Molecular Weight170.16 g/mol
InChI KeyAXJVPXNVESYGDT-UHFFFAOYSA-N
SMILES NotationCC1(C)OC(=O)C2(CC2)C(=O)O1

Structural Features

The compound features a spirocyclic structure with a cyclopropane ring (three-membered carbon ring) connected to a six-membered heterocyclic ring containing two oxygen atoms . The presence of two carbonyl groups and two ether linkages contributes to its reactivity and applications in organic synthesis .

Physical and Chemical Properties

Physical Properties

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione exists as a solid at room temperature, appearing as a white to orange or green powder or crystal . Its melting point ranges between 63-72°C, with slight variations reported across different sources .

Table 2: Physical Properties

PropertyValueSource
Physical State (20°C)Solid
AppearanceWhite to orange to green powder or crystal
Melting Point63-66°C
69.0-72.0°C
63-65°C (literature)
Boiling Point396.8±35.0°C (Predicted)
Density1.29±0.1 g/cm³ (Predicted)

Solubility Characteristics

The compound demonstrates varying solubility in different solvents, which is important for its applications in organic synthesis and laboratory procedures .

Table 3: Solubility Profile

SolventSolubility
EtherSoluble
THF (Tetrahydrofuran)Soluble
DME (Dimethoxyethane)Soluble
DMF (Dimethylformamide)Soluble
WaterInsoluble

Nomenclature and Synonyms

IUPAC and Common Names

The compound is formally known by its IUPAC name 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, but it is recognized by several synonyms in scientific literature and commercial contexts .

Common Synonyms

The compound is frequently referred to by various alternative names in scientific and commercial contexts :

Table 4: Common Synonyms

SynonymContext of Use
Danishefsky's reagentNamed after the chemist who popularized its use
Cyclopropyl Meldrum's acidReferring to its structural relationship to Meldrum's acid
cycl-Isopropylidene Cyclopropane-1,1-dicarboxylateDescriptive of its chemical structure
Cyclopropane-1,1-dicarboxylic acid cyclic isopropylidene esterSystematic chemical description
3,3-Dimethyl-2,4-dioxaspiro[5.2]octane-1,5-dioneAlternative IUPAC nomenclature
5,7-Dioxa-6,6-dimethylspiro[2.5]octane-4,8-dioneAlternative naming convention

Synthesis and Production Methods

Laboratory Synthesis

Applications and Uses

Role in Organic Synthesis

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione serves as an important reagent in organic synthesis :

  • It functions as a reagent for electrophilic four-carbon homologation reactions through homo-Michael reactions .

  • The compound plays a crucial role in the preparation of five- and six-membered heterocycles .

  • Its unique reactivity allows for specific transformations that are valuable in constructing complex organic molecules .

Pharmaceutical Applications

The compound has significant applications in the pharmaceutical sector, particularly in the synthesis of compounds with medicinal properties :

  • It is used as a reagent to synthesize bis-benzimidazoles, which act as inhibitors of Type II Dihydrofolate reductase .

  • This enzyme inhibition is particularly relevant as Type II Dihydrofolate reductase is produced by bacteria as a defense mechanism in response to Trimethoprim treatment .

  • The ability to inhibit this enzyme makes the resulting compounds potential antibacterial agents, addressing mechanisms of bacterial resistance .

SupplierCatalog NumberPurityPackage Size
Thermo Scientific ChemicalsAAL155710699%5g
TCI ChemicalsC1334>98.0% (GC)1g, 5g
VWRAAAL15571-0399%Various

Quality Specifications

Commercial preparations typically include the following quality parameters :

  • Purity: Generally available at ≥98% or ≥99% purity

  • Analysis Method: Gas Chromatography (GC)

  • Appearance Control: White to orange to green powder or crystal

  • Melting Point: Within specified range (typically 63-72°C)

  • NMR: Confirmation to structure

CategoryClassification
Signal WordWarning
PictogramExclamation Mark (GHS07)
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Precautionary Measures

Recommended precautionary measures when handling the compound include :

  • Avoid breathing dust, fume, gas, mist, vapors, or spray

  • If swallowed: Call a poison center or doctor/physician if you feel unwell

  • If on skin: Wash with plenty of soap and water

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing

  • If in eyes: Rinse cautiously with water for several minutes and remove contact lenses if present and easy to do

Spectroscopic and Analytical Characteristics

Spectral Data

Spectroscopic data for this compound has been documented and is available in several databases :

  • MS (Mass Spectrometry) spectrum

  • ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum

  • IR (Infrared) spectrum

Chemical Reactivity Profiles

Reactive Functional Groups

The compound contains several reactive functional groups that determine its chemical behavior :

  • Carbonyl groups (C=O): Susceptible to nucleophilic addition reactions

  • Cyclopropane ring: Strained ring system that can undergo ring-opening reactions

  • Ester functionalities: Potential sites for hydrolysis or transesterification

Key Reactions

Key reactions of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione include:

  • Homo-Michael reactions: The compound participates in these reactions, enabling electrophilic four-carbon homologation

  • Heterocycle formation: It serves as a precursor for various five- and six-membered heterocycles

  • Specific transformations in the synthesis of bis-benzimidazoles

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